molecular formula C6H14N2O2S B13488146 (S)-N-Methylpiperidine-3-sulfonamide

(S)-N-Methylpiperidine-3-sulfonamide

Cat. No.: B13488146
M. Wt: 178.26 g/mol
InChI Key: WMJGNZXJIBOOIF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Methylpiperidine-3-sulfonamide is a chiral sulfonamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a structure frequently employed as a building block for the synthesis of more complex molecules. Its molecular formula is C₆H₁₄N₂O₂S, with a molecular weight of 178.25 g/mol for the freebase . The (S)-enantiomer is also available in a hydrochloride salt form (CAS 2679949-44-9) with a molecular weight of 214.71 . Sulfonamides represent a significant class of compounds with a broad spectrum of pharmacological activities. They are known to serve as key functional groups in molecules exhibiting antibacterial, diuretic, hypoglycemic, and anti-carbonic anhydrase activities . The specific stereochemistry of the (S)-enantiomer makes it a valuable chiral scaffold or intermediate for designing novel bioactive molecules or metal complexes, where the three-dimensional structure is critical for target selectivity and binding affinity . Researchers can utilize this compound in developing metallodrugs, as sulfonamide ligands have been shown to exhibit enhanced biological properties, including antimicrobial and anticancer activities, when coordinated to metal ions like Ruthenium(III) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this and all chemicals with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

(3S)-N-methylpiperidine-3-sulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h6-8H,2-5H2,1H3/t6-/m0/s1

InChI Key

WMJGNZXJIBOOIF-LURJTMIESA-N

Isomeric SMILES

CNS(=O)(=O)[C@H]1CCCNC1

Canonical SMILES

CNS(=O)(=O)C1CCCNC1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-N-Methylpiperidine-3-sulfonamide generally involves two key steps:

Stereoselective Synthesis of (S)-3-Aminopiperidine

A critical precursor for this compound is (S)-3-aminopiperidine or its protected derivatives. One effective method includes:

  • Starting from N-Boc-3-piperidone , which undergoes stereoselective reductive amination or nucleophilic substitution to yield the (S)-3-aminopiperidine dihydrochloride salt.
  • The process uses sodium borohydride (NaBH4) reduction under controlled low temperatures (-20 °C to -15 °C) to maintain stereochemical integrity.
  • The crude product is purified by recrystallization from ethanol/heptane to achieve high enantiomeric excess (ee > 99%) and high purity (~98% by HNMR).
  • Subsequent treatment with concentrated hydrochloric acid in methanol induces salt formation and isolation of the dihydrochloride salt of (S)-3-aminopiperidine.
Step Reagents/Conditions Outcome Yield/ee/Purity
1 N-Boc-3-piperidone, NaBH4, -20 to -15 °C Stereoselective reduction Crude (high ee)
2 Ethanol/heptane recrystallization Purification 55% yield, 99.2% ee, 98% purity

Specific Preparation of this compound

A patent describes the synthesis of N-Boc-3-(S)-tert-butyl sulfenimide piperidines, which can be adapted for preparing this compound:

  • The reaction of (S)-tert-butyl sulfonamide with N-Boc-3-piperidone in tetrahydrofuran (THF) under nitrogen atmosphere, with molecular sieves and pyrrolidine as a catalyst, at reflux for 6 hours.
  • After workup and recrystallization, the Boc-protected sulfonamide intermediate is obtained in ~91% crude yield.
  • Subsequent deprotection and methylation steps yield the target this compound.
Step Reagents/Conditions Outcome Yield
1 (S)-tert-butyl sulfonamide, N-Boc-3-piperidone, THF, pyrrolidine, reflux 6 h Formation of Boc-protected sulfonamide intermediate 91% (crude)
2 Recrystallization and purification Purified intermediate Not specified
3 Deprotection and methylation This compound Not specified

Alternative Synthetic Routes and Catalytic Methods

  • Oxidative Cyclization and Catalytic Methods : Some methods use oxidative cyclization of N-vinyl sulfonamides or carbamates with catalysts like manganese acetate and DDQ in nitromethane, followed by purification via flash chromatography. These methods can be adapted for piperidine sulfonamide synthesis but require careful optimization for stereoselectivity.

  • Electrochemical and Radical-Based Methods : Emerging methods involve electrochemical synthesis or radical-mediated coupling reactions to form sulfonamide bonds under mild, metal-free conditions. These methods provide sustainable alternatives but are more commonly applied to aromatic sulfonamides.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations Reference
Stereoselective reduction N-Boc-3-piperidone, NaBH4, low temperature (-20 °C) High stereoselectivity, high ee Requires temperature control
Sulfonyl chloride reaction Chlorosulfonic acid or sulfonyl chloride, amine Direct sulfonamide formation Corrosive reagents, harsh conditions
Multi-component metal-free coupling Arenediazonium salts, sodium pyrosulfite, sodium azide Mild, functional group tolerant Use of hazardous azide, limited to aromatic sulfonamides
Catalytic oxidative cyclization Mn(OAc)3, DDQ, molecular sieves, nitromethane Catalytic, mild conditions Requires optimization, complex setup
Sulfenimide intermediate route (S)-tert-butyl sulfonamide, N-Boc-3-piperidone, pyrrolidine, THF reflux High crude yield, scalable Multi-step, requires deprotection

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methylpiperidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

(S)-N-Methylpiperidine-3-sulfonamide is a chemical compound with potential applications across various scientific disciplines, including chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets, where the sulfonamide group forms hydrogen bonds with enzyme active sites, potentially inhibiting or modulating enzyme activity, while the piperidine ring offers structural stability and enhances binding affinity to target molecules.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It can serve as a building block in synthesizing complex organic molecules. For example, it can be used as a reactant in the synthesis of (3R)-N-methylpiperidine-3-sulfonamide hydrochloride.
  • Biology It can be employed in enzyme inhibition and protein interaction studies.
  • Medicine It is investigated as a potential pharmaceutical intermediate and in drug design.
  • Industry It is utilized in developing agrochemicals and other industrial products.

Related Research

While there is no mention of case studies about this compound, research on related compounds, such as sulfonamides and compounds containing piperidine rings, suggests potential applications and research directions.

  • Carbonic Anhydrase Inhibitors Some heterocyclic sulfonamides are investigated as carbonic anhydrase inhibitors .
  • Anticancer Agents Sulfonamide-based derivatives are being explored for anticancer efficacy .
  • Drug Design Piperidine derivatives are used in drug design due to their ability to interact with biological targets.
  • Antiepileptic Drugs Zonisamide, an antiepileptic drug, includes sulfonamide functionalities. It blocks neuronal voltage-dependent sodium and T-type calcium channels and enhances GABAergic transmission .
  • Photocatalysis Sulfonamides are used as functional groups in photocatalytic reactions .
  • Polyphenol-containing nanoparticles: Polyphenols have anticancer activity and are used for therapeutic delivery and biomedical applications .
  • Bioactive Compounds: Flavonoids, which are bioactive compounds, have antiviral activity . Cocoa polyphenols can modify risk factors for chronic human conditions .

Data Table

Structural similarities with (3R)-N-methylpiperidine-3-sulfonamide hydrochloride:

Compound NameStructure TypeBiological ActivityUnique Features
N-Methylpiperidine-3-carboxamidePiperidine derivativeModerate antimicrobial activityCarboxamide instead of sulfonamide
N-Methylpyrrolidine-3-sulfonamidePyrrolidine derivativeAntibacterial propertiesDifferent ring structure
(S)-AmphetaminePhenethylamineCNS stimulantStimulatory effects on neurotransmitters
N-Ethyl-N-methylpiperidin-4-aminePiperidine derivativePotential antidepressantEthyl substitution on nitrogen

Mechanism of Action

The mechanism of action of (S)-N-Methylpiperidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares (S)-N-Methylpiperidine-3-sulfonamide with structurally related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Source/Application Insights
This compound C₆H₁₄N₂O₂S 178.25 Piperidine, methyl, sulfonamide (S)-enantiomer* Discontinued (CymitQuimica)
N-Methyl-N-(piperidin-3-yl)methanesulfonamide C₇H₁₆N₂O₂S 192.28 Piperidine, methyl, methanesulfonamide Undefined Pharmacological intermediate
N-(3-Aminopropyl)-3-methylpiperidine-1-sulfonamide C₉H₂₁N₃O₂S 235.35 Piperidine, methyl, sulfonamide, aminopropyl Undefined Bioactive scaffold
8-(Methylsulfonamido)-thiazolo[3,2-a]pyridine derivatives (e.g., Compound 30 ) C₂₀H₂₀N₃O₃S₂ ~434.52 Thiazolo-pyridine, methylsulfonamide Undefined Improved pharmacokinetics

Functional Group Impact on Pharmacokinetics

  • Methylsulfonamide vs. Acetamido : demonstrates that methylsulfonamide substituents (e.g., Compound 30 and 31) enhance pharmacokinetic properties compared to acetamido analogs (e.g., Compound 29). For instance, methylsulfonamide derivatives exhibit improved metabolic stability and bioavailability, attributed to the sulfonamide group’s resistance to enzymatic degradation .
  • Piperidine vs. Heterocyclic Cores : Piperidine-based sulfonamides (e.g., the target compound) often show better membrane permeability than bulkier heterocycles like thiazolo-pyridine (Compound 30). However, the latter may offer enhanced target binding due to aromatic stacking interactions .

Stereochemical Considerations

By contrast, related compounds such as 1-((1S,2R,4S)-bicycloheptanyl)-methanesulfonamide () highlight the importance of stereochemistry in modulating biological activity, suggesting that unresolved chirality in N-methylpiperidine-3-sulfonamide could limit its therapeutic optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.